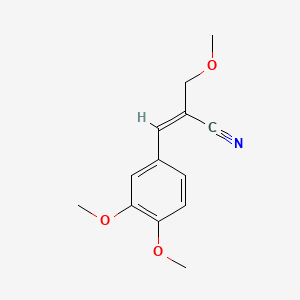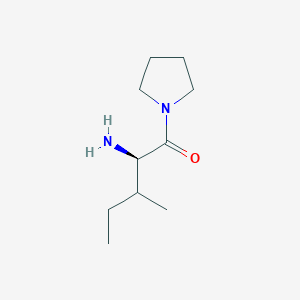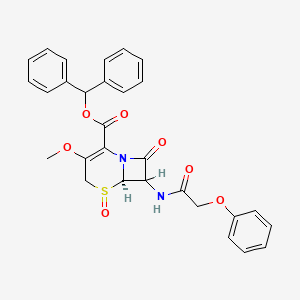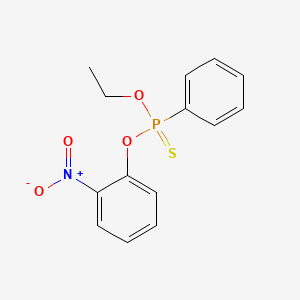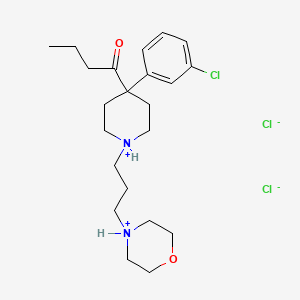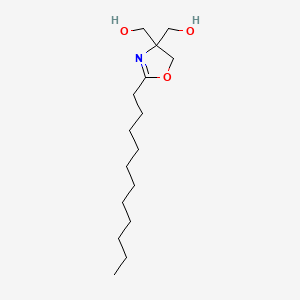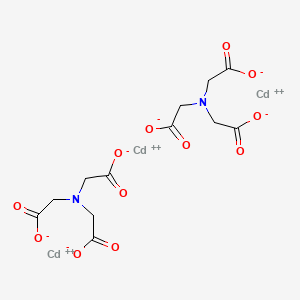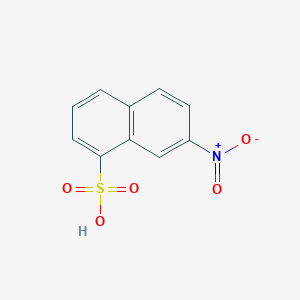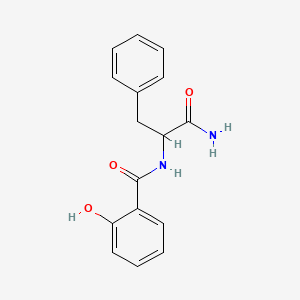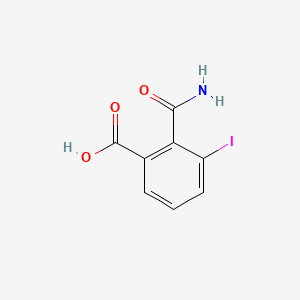
2-(Aminocarbonyl)iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminocarbonyl)iodobenzoic acid is an organic compound that features both an amino group and an iodine atom attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminocarbonyl)iodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first converted to a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom . The reaction conditions generally involve the use of hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminocarbonyl)iodobenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium bromate and oxone (potassium peroxymonosulfate).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: 2-Iodoxybenzoic acid.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted benzoic acids with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
2-(Aminocarbonyl)iodobenzoic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Aminocarbonyl)iodobenzoic acid exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the iodine atom in the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent . This process often involves the formation of intermediate radical species and the subsequent formation of the oxidized product.
Comparaison Avec Des Composés Similaires
2-Iodobenzoic acid: Similar in structure but lacks the amino group.
2-Iodoxybenzoic acid: An oxidized form of 2-(Aminocarbonyl)iodobenzoic acid with hypervalent iodine.
2-Aminobenzoic acid: Similar in structure but lacks the iodine atom.
Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and other applications.
Propriétés
Numéro CAS |
71672-74-7 |
|---|---|
Formule moléculaire |
C8H6INO3 |
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
2-carbamoyl-3-iodobenzoic acid |
InChI |
InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13) |
Clé InChI |
PVJJTWJZVYDIIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium 4-[[5-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B13756795.png)

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
